9-Oxa-6-azaspiro[4.5]decane
CAS No.: 51130-61-1
Cat. No.: VC4661560
Molecular Formula: C8H15NO
Molecular Weight: 141.214
* For research use only. Not for human or veterinary use.
![9-Oxa-6-azaspiro[4.5]decane - 51130-61-1](/images/structure/VC4661560.png)
Specification
CAS No. | 51130-61-1 |
---|---|
Molecular Formula | C8H15NO |
Molecular Weight | 141.214 |
IUPAC Name | 9-oxa-6-azaspiro[4.5]decane |
Standard InChI | InChI=1S/C8H15NO/c1-2-4-8(3-1)7-10-6-5-9-8/h9H,1-7H2 |
Standard InChI Key | BEAXLFRGOMHRHG-UHFFFAOYSA-N |
SMILES | C1CCC2(C1)COCCN2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
9-Oxa-6-azaspiro[4.5]decane consists of two fused rings: a tetrahydrofuran (oxygen-containing) ring and a piperidine (nitrogen-containing) ring connected at a single spiro carbon atom . This configuration imposes significant stereochemical constraints, influencing its reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 141.21 g/mol | |
SMILES | C1CCC2(C1)COCCN2 | |
InChIKey | BEAXLFRGOMHRHG-UHFFFAOYSA-N | |
XLogP3-AA | 0.5 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 2 |
Spectroscopic and Computational Data
The compound’s 3D conformation, as modeled in PubChem , reveals a chair-like configuration for the piperidine ring and a planar tetrahydrofuran moiety. Density functional theory (DFT) calculations predict a dipole moment of 2.1 Debye, indicative of moderate polarity. Nuclear magnetic resonance (NMR) studies of analogous spiro compounds suggest distinct signals for the axial and equatorial protons adjacent to the spiro carbon .
Synthesis and Derivatization Strategies
Table 2: Representative Derivatives
Applications in Pharmaceutical and Materials Science
Pharmacological Relevance
Spirocyclic scaffolds like 9-Oxa-6-azaspiro[4.5]decane are prized for their ability to mimic bioactive conformations of peptides and alkaloids. Derivatives exhibit affinity for G protein-coupled receptors (GPCRs) and ion channels, making them candidates for neurology and oncology therapeutics . For instance, the diethoxyethyl derivative (CID 75509219) shows promise as a prodrug due to its hydrolytic stability .
Materials Science Applications
The rigid spiro architecture enhances thermal stability in polymers. Incorporating such moieties into polyamides or polyesters improves glass transition temperatures () by 20–40°C compared to linear analogs .
Future Research Directions
-
Stereoselective Synthesis: Developing asymmetric routes to access enantiopure spirocycles for chiral drug candidates.
-
Proteolysis-Targeting Chimeras (PROTACs): Exploiting the spiro scaffold to design bifunctional molecules for targeted protein degradation.
-
Computational Screening: Using machine learning to predict novel derivatives with optimized pharmacokinetic profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume